4-Methyl-1,2,3-Thiadiazol-5-carbonsäure

Übersicht

Beschreibung

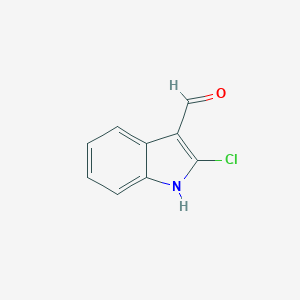

4-Methyl-1,2,3-thiadiazole-5-carboxylic acid, also known as MTDC, is an organic compound first synthesized in 1962. It is a versatile compound with a wide range of applications in the scientific research field. MTDC is an important intermediate in the synthesis of several pharmaceuticals and has been used in many areas of research, including biochemistry, physiology, and pharmacology.

Wissenschaftliche Forschungsanwendungen

Antibakterielle Aktivität

4-Methyl-1,2,3-Thiadiazol-5-carbonsäure und ihre Derivate haben eine signifikante antimikrobielle Aktivität gezeigt, insbesondere gegen grampositive Bakterien . Dies macht es zu einem potenziellen Kandidaten für die Entwicklung neuer antimikrobieller Mittel.

Synthese neuer Derivate

Die Verbindung dient als Vorläufer für die Synthese einer Reihe neuer Derivate . Diese Derivate können weiter auf ihre potenziellen Anwendungen in verschiedenen Bereichen der Wissenschaft und Medizin untersucht werden.

Lipophilie-Studien

This compound und ihre Derivate können in Lipophilie-Studien verwendet werden . Das Verständnis der Lipophilie einer Verbindung ist entscheidend in der Arzneimittelentwicklung, da sie die Absorption, Verteilung, den Metabolismus und die Ausscheidung des Arzneimittels beeinflusst.

Struktur-Aktivitäts-Beziehungsstudien

Die Verbindung kann in Struktur-Aktivitäts-Beziehungsstudien (SAR) verwendet werden . SAR-Studien sind in der pharmazeutischen Chemie wichtig für die Entwicklung neuer Therapeutika.

Antitumoraktivität

Der 1,3,4-Thiadiazol-Rest, eine strukturelle Komponente von this compound, wurde mit Antitumoraktivität in Verbindung gebracht . Daher könnten die Verbindung und ihre Derivate auf potenzielle Antitumor-Eigenschaften untersucht werden.

Antidiabetische Aktivität

Verbindungen, die den 1,3,4-Thiadiazol-Rest enthalten, haben auch eine antidiabetische Aktivität gezeigt . Dies legt nahe, dass this compound auf einen potenziellen Einsatz bei der Behandlung von Diabetes untersucht werden könnte.

Antihypertensive Aktivität

Der 1,3,4-Thiadiazol-Rest wurde mit antihypertensiver Aktivität in Verbindung gebracht . Dies impliziert, dass this compound und ihre Derivate auf ihr Potenzial zur Behandlung von Bluthochdruck untersucht werden könnten.

Entzündungshemmende Aktivität

Verbindungen mit der 1,3,4-Thiadiazol-Struktur haben entzündungshemmende Eigenschaften gezeigt . Dies legt nahe, dass this compound ein potenzieller Kandidat für die Entwicklung neuer entzündungshemmender Medikamente sein könnte.

Wirkmechanismus

Target of Action

The primary targets of 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid are primarily bacterial cells, particularly Gram-positive bacteria . The compound interacts with these cells to exert its antimicrobial effects .

Mode of Action

It is known that the compound interacts with its bacterial targets, leading to changes that inhibit their growth and proliferation

Biochemical Pathways

Given its antimicrobial activity, it is likely that the compound interferes with essential biochemical processes in bacterial cells, such as cell wall synthesis or protein production .

Result of Action

The primary result of the action of 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid is the inhibition of bacterial growth and proliferation . This is evidenced by its antimicrobial activity, particularly against Gram-positive bacteria .

Biochemische Analyse

Biochemical Properties

The biochemical properties of 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid are largely due to its interactions with various biomolecules. It has been observed to have potential antimicrobial effects, particularly against Gram-positive bacteria

Cellular Effects

Its antimicrobial activity suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid is not well-defined. It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Eigenschaften

IUPAC Name |

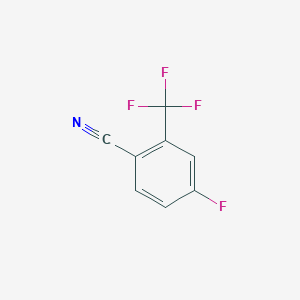

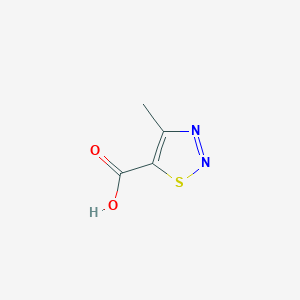

4-methylthiadiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2S/c1-2-3(4(7)8)9-6-5-2/h1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHHQOYLPBUYHQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40362538 | |

| Record name | 4-methyl-1,2,3-thiadiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40362538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18212-21-0 | |

| Record name | 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18212-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-methyl-1,2,3-thiadiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40362538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methyl-1,2,3-thiadiazole-5-carboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid in inducing systemic acquired resistance (SAR) in plants?

A: While the exact mechanism remains under investigation, research suggests that 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid (SV-03), a metabolite of the plant activator tiadinil, triggers SAR independently of salicylic acid accumulation. [, ] This suggests that SV-03 activates the SAR signaling pathway at a point downstream of salicylic acid, potentially interacting with other signaling molecules or regulatory elements. [] Further research is needed to fully elucidate the specific targets and downstream effects of SV-03 within the plant's immune response.

Q2: How does the structure of 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid derivatives affect their antimicrobial activity?

A: Studies exploring the structure-activity relationship (SAR) of 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid derivatives have shown that modifications to the molecule can significantly impact its antimicrobial activity. [] For instance, introducing a 5-nitro-2-furoyl moiety at a specific position resulted in a derivative (compound 15) with potent activity against Gram-positive bacteria. [] This highlights the importance of specific structural features in influencing the molecule's interaction with bacterial targets and its overall efficacy.

Q3: Beyond its potential as a plant activator and antimicrobial agent, are there other applications for 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid and its derivatives?

A: Researchers have investigated the use of 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid as a building block for various compounds with potential applications beyond plant science and antimicrobial research. For example, it has been incorporated into the synthesis of novel O,O-diethyl N-{4-methyl-[1,2,3]thiadiazole-5-carbonyl}-1-amino-1-substitutedbenzyl phosphonates, some of which exhibited promising herbicidal activity. [] This demonstrates the versatility of 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid as a scaffold for developing compounds with diverse biological activities.

Q4: What analytical techniques are commonly employed to characterize and quantify 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid and its derivatives?

A: Various analytical techniques are used to study 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid and its derivatives. Spectroscopic methods like infrared spectroscopy (IR), proton nuclear magnetic resonance (1H NMR), carbon-13 nuclear magnetic resonance (C13 NMR), and mass spectrometry (MS) are crucial for structural characterization. [, ] Additionally, elemental analysis helps determine the elemental composition. [] Furthermore, techniques like high-performance liquid chromatography (HPLC) can be employed to quantify these compounds in various matrices, playing a crucial role in pharmacokinetic studies and quality control.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.